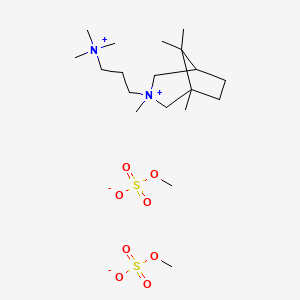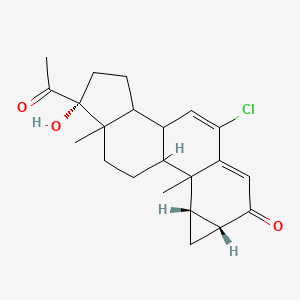![molecular formula C19H17N5O B1209860 N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide](/img/structure/B1209860.png)
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide is a member of quinolines.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Compounds related to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide have shown significant cytotoxic activity. For instance, carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic properties against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma (Deady et al., 2003).
Antimicrobial Properties
Novel pyrazolo[3,4-d]pyrimidine derivatives, closely related to the chemical structure , have demonstrated potential as antimicrobial agents. This was evident in their significant antibacterial and antifungal activity (Holla et al., 2006).
Antibacterial and Antitumor Agents
Compounds with a pyrazole core, similar to N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide, have been synthesized and evaluated for their antibacterial and antitumor properties. These compounds were characterized for their potential as both antibacterial and antitumor agents (Hamama et al., 2012).
Alpha 1-Adrenoceptor Antagonists
Arylpiperazines, related to the chemical structure of interest, have been identified as alpha 1-adrenoceptor subtype-selective antagonists. These compounds showed promise as potential antagonists in the human lower urinary tract, indicating their potential application in urology (Elworthy et al., 1997).
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolo[3,4-d]pyrimidines derivatives, structurally related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have displayed promising results in cytotoxicity screenings and 5-lipoxygenase inhibition studies (Rahmouni et al., 2016).
Propiedades
Nombre del producto |
N-(1-ethyl-6-methyl-3-pyrazolo[3,4-b]quinolinyl)-4-pyridinecarboxamide |
|---|---|
Fórmula molecular |
C19H17N5O |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C19H17N5O/c1-3-24-18-15(11-14-10-12(2)4-5-16(14)21-18)17(23-24)22-19(25)13-6-8-20-9-7-13/h4-11H,3H2,1-2H3,(H,22,23,25) |
Clave InChI |
LCPGYLGLIXXEQG-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C3C=C(C=CC3=N2)C)C(=N1)NC(=O)C4=CC=NC=C4 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



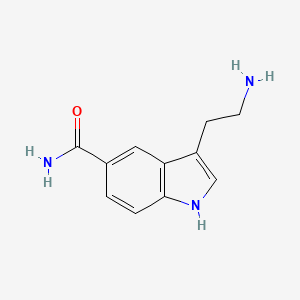
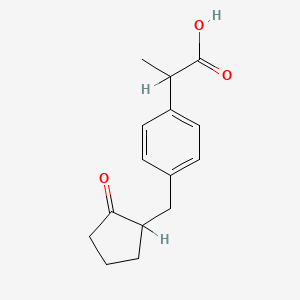
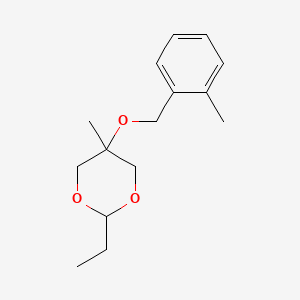

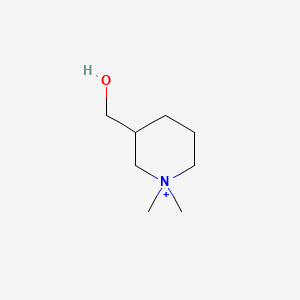
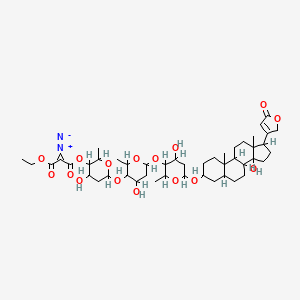
![3-(3-Fluoropropyl)-6-(2-hydroxypropan-2-yl)-7-methoxy-1,2,3,4,5,6,7,7a-octahydro-4a,7-ethano-4,12-methano[1]benzofuro[3,2-e]isoquinolin-9-ol](/img/structure/B1209786.png)
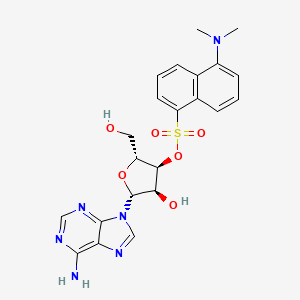
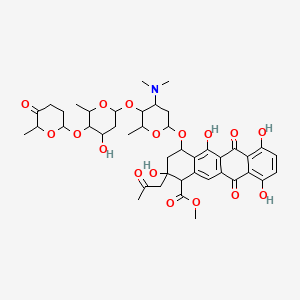
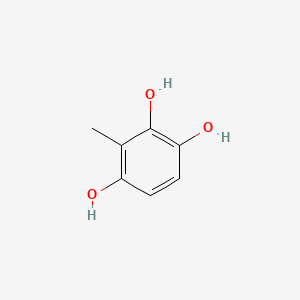
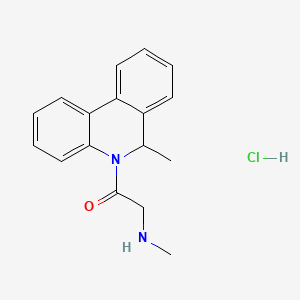
![N-[3-cyano-4-(4-methoxyphenyl)-5-methyl-2-thiophenyl]-2-methyl-3-pyrazolecarboxamide](/img/structure/B1209797.png)
